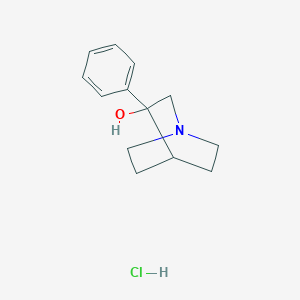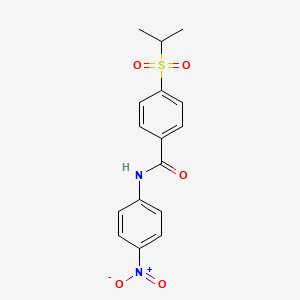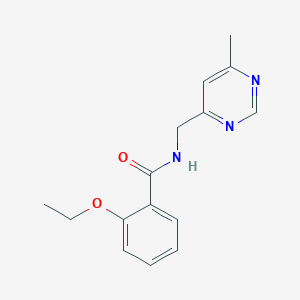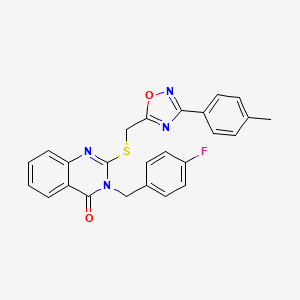
3-Phenylquinuclidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylquinuclidin-3-ol hydrochloride (3-PQHCl) is a synthetic compound with a wide range of applications in scientific research. It is a quinuclidine derivative that is used in a variety of laboratory experiments, from biochemical and physiological studies to pharmacological applications. 3-PQHCl is a white crystalline powder, soluble in water and ethanol, and with a melting point of 231-233°C. The compound has been used in a number of studies due to its unique properties, such as its low toxicity, low volatility, and low reactivity.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
- 3-Phenylquinuclidin-3-ol hydrochloride derivatives demonstrate significant antimalarial potency. Studies indicate their effectiveness against resistant strains of parasites and potential for extended protection against infection after oral administration, suggesting clinical trial prospects in humans (Werbel et al., 1986).
Antimicrobial Activity
- Compounds synthesized from 3-Phenylquinuclidin-3-ol hydrochloride exhibit potent antimicrobial properties. Research shows effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans (B'Bhatt & Sharma, 2017).
Chemical Synthesis and Processing
- The compound plays a role in chemical synthesis processes, particularly in enantioselective hydrolysis and subsequent applications in pharmacology. Its role in producing neuromodulators acting on muscarinic receptors highlights its importance in medicinal chemistry (Nomoto et al., 2003).
Neuroprotective and Anticonvulsant Activities
- Studies on derivatives of 3-Phenylquinuclidin-3-ol hydrochloride show potential neuroprotective effects. They exhibit strong inhibition of certain receptors in the brain, suggesting possible applications in treating neurological disorders (Ohtani et al., 2002).
Biological Activity in Cell Membranes
- Research on hydrochlorides of related compounds reveals their ability to produce a membrane-stabilizing effect, impacting cell membrane components. Though not significantly antioxidant, their bioactivity in cellular contexts is noted (Малакян et al., 2010).
Alzheimer's Disease Treatment Research
- The compound's derivatives are involved in the synthesis of drugs for Alzheimer's disease treatment, demonstrating the utility of 3-Phenylquinuclidin-3-ol hydrochloride in developing treatments for neurodegenerative diseases (Li et al., 2018).
Antihistamine Drug Production
- It's used in the production of antihistamine drugs, with its derivatives serving as impurities in the manufacturing process. This indicates its role in medicinal chemistry and drug development (Puriņš et al., 2020).
Repurposing for COVID-19 Treatment
- Research includes screening for inhibitors against the SARS-CoV-2 virus, illustrating the compound's potential in repurposing for emergent infectious diseases (Chiou et al., 2021).
5-HT2A Receptor Antagonist Study
- Studies on derivatives of 3-Phenylquinuclidin-3-ol hydrochloride show their role as 5-HT2A receptor antagonists. This implies potential applications in psychiatric and neurological disorders (Ogawa et al., 2002).
Stress Condition Stability Studies
- Investigations into the stability of related substances under stress conditions highlight the compound's robustness and potential pharmaceutical applications (Гендугов et al., 2021).
Eigenschaften
IUPAC Name |
3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORNXEYSORZZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylquinuclidin-3-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide](/img/structure/B2424923.png)



![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)


